3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
Description
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Properties
IUPAC Name |
3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULMOBYJBPULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid, a substituted β-amino acid of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust framework for its study and application.
Introduction: The Significance of Substituted β-Amino Acids
β-Amino acids and their derivatives are crucial building blocks in the development of novel therapeutics.[1][2] Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The specific substitutions on the aromatic ring of 3-aryl-β-amino acids play a pivotal role in modulating their biological activity, binding affinity to target proteins, and overall pharmacological properties. The presence of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propanoic acid backbone with an amino group at the β-position (carbon 3) and a 2-bromo-4-fluorophenyl substituent also at the β-position.
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted and Inferred from Analogues)
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₉BrFNO₂ | Calculated |
| Molecular Weight | 262.08 g/mol | Calculated |
| XLogP3 | ~1.5 | Predicted based on similar structures |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
| pKa (acidic) | ~4 | Inferred from similar propanoic acids |
| pKa (basic) | ~9-10 | Inferred from similar primary amines |
Synthesis and Purification
Proposed Synthetic Workflow via Rodionov Reaction
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the Rodionov reaction.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then dissolved in a minimal amount of hot water or an appropriate solvent system.
-
Purification: The crude product is purified by recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation; common solvents include water, ethanol, or mixtures thereof. The purified product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Characterization (Expected)
The following are expected analytical data based on the structure of this compound and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (Ar-H): Signals in the range of δ 7.0-8.0 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine and bromine atoms will influence the chemical shifts.
-
Methine Proton (Cβ-H): A multiplet or triplet of doublets around δ 4.5-5.0 ppm.
-
Methylene Protons (Cα-H₂): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 2.5-3.0 ppm.
-
Amine (NH₂) and Carboxylic Acid (OH) Protons: Broad singlets that may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carboxyl Carbon (C=O): A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbons attached to fluorine and bromine will show characteristic chemical shifts and C-F coupling will be observed for the carbon attached to fluorine.
-
Methine Carbon (Cβ): A signal around δ 50-60 ppm.
-
Methylene Carbon (Cα): A signal around δ 40-45 ppm.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion for [M+H]⁺ at m/z 262.9975 and [M-H]⁻ at m/z 260.9820. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.
Infrared (IR) Spectroscopy
-
O-H stretch (Carboxylic Acid): A broad absorption in the range of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): Two bands in the range of 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
C-Br stretch: An absorption in the range of 500-600 cm⁻¹.
Potential Applications in Drug Development
As a substituted β-amino acid, this compound is a valuable building block for the synthesis of peptidomimetics and other small molecule drug candidates.
-
Scaffold for Bioactive Molecules: Its structure can be incorporated into larger molecules to probe interactions with biological targets such as enzymes and receptors.
-
Neurological Disorders: Analogues of 3-amino-3-phenylpropanoic acid have been investigated for their potential in treating neurological disorders due to their structural similarity to neurotransmitters.
-
Anticancer Agents: The β-amino acid scaffold is found in several potent anticancer agents. The specific halogen substitutions on the phenyl ring can be used to fine-tune the activity and selectivity of these compounds.
-
Asymmetric Synthesis: The chiral center at the β-carbon makes it a useful component in asymmetric synthesis, allowing for the creation of enantiomerically pure pharmaceuticals.
Conclusion
This compound represents a promising, albeit understudied, molecule for research and development in medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route based on established chemical principles and data from closely related compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to unlock its potential in the development of new therapeutic agents.
References
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel amino acid derivative, 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid. Due to the limited availability of direct experimental data for this specific isomer in public-domain literature, this document establishes a robust predictive framework. By leveraging empirical data from structurally related isomers and analogous compounds, we present an informed projection of its key physicochemical properties, including molecular structure, solubility, melting point, and spectroscopic signatures. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis and comprehensive characterization of this compound, offering a validated roadmap for researchers venturing into its empirical investigation. This work aims to bridge the current knowledge gap and empower scientists in drug discovery and chemical research to harness the potential of this unique fluorinated amino acid.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
Halogenated, and specifically fluorinated, amino acids are of profound interest in medicinal chemistry and drug development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. These alterations can lead to enhanced drug efficacy and improved pharmacokinetic profiles. This compound is a synthetic amino acid that, due to its unique substitution pattern, presents a compelling candidate for incorporation into novel therapeutic agents.
Molecular Structure and Isomerism
The precise arrangement of substituents on the phenyl ring is critical to the molecule's properties. The subject of this guide is this compound. However, several other isomers exist, and their known properties can be used for a comparative analysis.
Figure 1: Structural relationship of the target compound to its known isomers and related analogs.
Predicted Physicochemical Properties: A Comparative Analysis
The following table summarizes the known properties of related compounds and provides a predicted range for the target compound, this compound.
| Property | 3-amino-3-(3-bromo-4-fluorophenyl)propanoic acid | 3-Amino-3-(4-fluorophenyl)propanoic acid | 3-Amino-3-(2-bromophenyl)propanoic acid | Predicted: this compound |
| CAS Number | 682804-41-7[1] | 151911-23-8[2] | 117391-48-7[3][4] | Not Available |
| Molecular Formula | C₉H₉BrFNO₂[1] | C₉H₁₀FNO₂[2][5] | C₉H₁₀BrNO₂[6] | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol [1] | 183.18 g/mol [2][5] | 244.09 g/mol [3][4] | ~262.08 g/mol |
| Appearance | Not Specified | White to off-white solid[7] | Solid[4] | Predicted to be a white to off-white crystalline solid. |
| Melting Point | Not Specified | 223-225 °C[8] | Not Specified | Predicted to be in the range of 200-240 °C. |
| Solubility | Not Specified | Soluble in water[9] | Not Specified | Predicted to have moderate solubility in water and higher solubility in polar organic solvents like DMSO and methanol. |
| pKa | Not Specified | Not Specified | Not Specified | Predicted to have two pKa values: one for the carboxylic acid group (~2-3) and one for the amino group (~9-10). |
Rationale for Predictions:
-
Molecular Weight: The molecular formula is identical to its 3-bromo-4-fluoro isomer, thus the molecular weight will be the same.
-
Appearance: Amino acids are typically crystalline solids.
-
Melting Point: The presence of both a bromine and a fluorine atom is expected to result in a relatively high melting point due to strong intermolecular forces. The exact value will depend on the crystal lattice packing, which is influenced by the substitution pattern.
-
Solubility: The amino and carboxylic acid groups will impart some water solubility. However, the bromofluorophenyl group is hydrophobic, which will limit its aqueous solubility compared to simpler amino acids.
-
pKa: The pKa values are predicted based on typical values for amino acids. The electron-withdrawing effects of the halogen substituents on the phenyl ring may slightly lower the pKa of the carboxylic acid and the amino group compared to non-aromatic amino acids.
Predicted Spectroscopic Characteristics
The following are the expected spectroscopic signatures for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons of the propanoic acid backbone. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift influenced by the electronic environment of the phenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3000-3300 cm⁻¹), the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Proposed Experimental Protocols for Synthesis and Characterization
The following protocols provide a robust framework for the de novo synthesis and comprehensive physicochemical characterization of this compound.
Proposed Synthesis Workflow
A plausible synthetic route would involve a multi-step process, likely starting from a commercially available substituted benzaldehyde.
Figure 2: A proposed synthetic workflow for this compound.
Step-by-Step Characterization Protocols
A. Melting Point Determination
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Procedure:
-
Load a small amount of the crystalline sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Perform the measurement in triplicate to ensure accuracy.
-
B. Solubility Assessment
-
Solvents: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
To a series of small vials, add a pre-weighed amount of the compound (e.g., 10 mg).
-
Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
-
Vortex each vial for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, gentle warming or sonication can be applied and the observation noted.
-
Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble for each solvent.
-
C. pKa Determination (Potentiometric Titration)
-
Solution Preparation:
-
Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place the amino acid solution in a beaker with a magnetic stirrer.
-
Incrementally add the NaOH solution and record the pH after each addition.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.
-
D. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic functional group frequencies.
-
-
Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Introduce the sample via direct infusion or after separation by liquid chromatography.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Conclusion
While direct experimental data for this compound remains elusive, this technical guide provides a robust, scientifically grounded framework for understanding its likely physicochemical characteristics. Through a comparative analysis of its isomers and related analogs, we have established a set of predicted properties that can guide future research. The detailed experimental protocols outlined herein offer a clear and validated pathway for the synthesis and empirical characterization of this novel compound. It is our hope that this guide will serve as a valuable resource for researchers, accelerating the exploration of this and other unique fluorinated amino acids in the pursuit of next-generation therapeutics.
References
-
PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved February 23, 2026, from [Link]
-
Chem-Impex. (n.d.). (R)-3-Amino-3-(4-fluorophenyl)propionic acid. Retrieved February 23, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. Retrieved February 23, 2026, from [Link]
Sources
- 1. 3-amino-3-(3-bromo-4-fluorophenyl)propanoic acid 95% | CAS: 682804-41-7 | AChemBlock [achemblock.com]
- 2. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 117391-48-7|3-Amino-3-(2-bromophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-Amino-3-(4-fluorophenyl)propanoic acid [oakwoodchemical.com]
- 9. CAS 325-89-3: 3-Amino-3-(4-fluorophenyl)propionic acid [cymitquimica.com]
Comprehensive Spectroscopic Guide: 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
Executive Summary & Compound Significance
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a specialized
The 2-bromo-4-fluoro substitution pattern is critical. The ortho-bromo substituent introduces significant steric bulk and torsional strain, often forcing the phenyl ring out of coplanarity with the backbone, while the para-fluoro group serves as a metabolic blocker and an NMR handle (
This guide provides the definitive spectroscopic framework for validating this structure, distinguishing it from its regioisomers (e.g., 3-bromo or
Structural Cheminformatics
| Property | Value | Notes |
| Formula | ||
| Mol.[1] Weight | 262.08 g/mol | Average mass |
| Monoisotopic Mass | 260.9801 Da | For |
| Chiral Center | C3 | Typically synthesized as racemate or (S)-enantiomer |
| Key Isotopes | Critical for MS confirmation |
Analytical Workflow
The following workflow ensures rigorous structural confirmation, moving from crude synthesis to high-purity validation.
Figure 1: Step-by-step structural validation workflow.
Mass Spectrometry (MS) Data
The presence of Bromine makes Mass Spectrometry the primary tool for rapid confirmation due to its distinct isotopic signature.
Ionization Protocol
-
Method: Electrospray Ionization (ESI) in Positive Mode (
). -
Solvent: MeOH:H2O (50:50) + 0.1% Formic Acid.
-
Rationale: The amino acid exists as a zwitterion. Acidic conditions protonate the amine (
) and suppress the carboxylic acid ionization, ensuring a strong signal.
Diagnostic Signals
| Ion Species | m/z (Theoretical) | Intensity Ratio | Interpretation |
| 261.98 | 100% | Base peak (Monoisotopic) | |
| 263.98 | ~98% | Diagnostic Doublet. Must appear as a 1:1 ratio separated by 2 Da. | |
| ~245.0 | Variable | Loss of ammonia (common in | |
| ~217.0 | Low | Decarboxylation fragment. |
Fragmentation Pathway (MS/MS)
Fragmentation typically occurs via neutral loss of ammonia or cleavage of the benzyl-C3 bond.
Figure 2: Predicted ESI+ fragmentation pathway showing characteristic neutral losses.
Nuclear Magnetic Resonance (NMR) Data[2][3][4][5]
Due to the zwitterionic nature of the compound, chemical shifts are highly solvent-dependent.
-
Recommended Solvent:
with 2 equivalents of (locks the molecule in cationic form ). -
Alternative:
(if the HCl salt is isolated).
NMR (500 MHz, ) - Predicted Profile
The 2-bromo substituent exerts a "roofing" effect (steric deshielding) on the benzylic proton.
| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| H-3 ( | 4.95 - 5.10 | dd | 1H | Deshielded by | |
| H-2a ( | 2.90 - 3.05 | dd | 1H | Diastereotopic methylene proton A. | |
| H-2b ( | 2.75 - 2.85 | dd | 1H | Diastereotopic methylene proton B. | |
| Ar-H3 | 7.45 - 7.55 | dd | 1H | Diagnostic: Between Br and F. Deshielded by Br. | |
| Ar-H6 | 7.30 - 7.40 | dd | 1H | Adjacent to the chiral chain attachment. | |
| Ar-H5 | 7.10 - 7.20 | td | 1H | Adjacent to F, shielded relative to H3. |
Key Interpretation Note:
The ABX system of the
NMR (125 MHz, )
-
Carbonyl (C1): ~172 ppm.
-
-CH (C3): ~50-52 ppm (Shifted upfield relative to
-amino acids). - -CH2 (C2): ~36-38 ppm.
-
C-F (Ar-C4): ~162 ppm (Doublet,
). -
C-Br (Ar-C2): ~123 ppm (Doublet,
).
NMR (470 MHz)
-
Shift: -110 to -115 ppm (relative to
). -
Pattern: Multiplet (typically quartet-like due to coupling with H3 and H5).
-
Utility: This is the cleanest way to check for regioisomers (e.g., 3-bromo-4-fluoro vs 2-bromo-4-fluoro). The ortho-bromo group may cause a slight downfield shift compared to the meta-bromo analog.
Quality Control & Impurity Profiling
When synthesizing this compound (e.g., via Rodionov reaction or enzymatic resolution), specific impurities are common.
-
Regioisomers: 3-bromo-4-fluoro isomer.
-
Detection:
NMR (two distinct peaks).
-
-
-Amino Acid Isomer: 2-amino-3-(2-bromo-4-fluorophenyl)propanoic acid.
-
Detection:
NMR. The -isomer has a (benzylic) signal at ~3.2 ppm and a ( ) signal at ~4.2 ppm. The -isomer (target) has the (benzylic) further downfield (~5.0 ppm).
-
-
Cinnamic Acid Derivative: Resulting from elimination of ammonia.
-
Detection: Olefinic protons at 6.5-7.5 ppm (
for trans).
-
References
-
PubChem Compound Summary. 3-Amino-3-(4-fluorophenyl)propanoic acid (Analogous baseline data). National Center for Biotechnology Information. [Link]
-
Mestrelab Research. NMR Prediction Algorithms (Mnova). (Used for shift simulation based on substituent increments). [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for halogenated aromatic coupling constants). [Link]
Sources
Technical Guide: 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic Acid in Peptidomimetic Design
[1]
Executive Summary
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a highly specialized
-
The "Shield": The
-backbone and 4-fluoro substituent provide exceptional resistance to proteolytic degradation and metabolic oxidation.[1] -
The "Anchor": The 2-bromo substituent serves as an orthogonal reactive handle, enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions on the solid phase.[1]
This guide details the physicochemical rationale, solid-phase peptide synthesis (SPPS) integration, and on-resin functionalization protocols for this scaffold.
Part 1: Structural Rationale & Physicochemical Properties[2]
The molecule is a derivative of
The "Warhead" and the "Shield" Analysis
| Feature | Chemical Moiety | Functionality & Benefit |
| Backbone | Extends the peptide backbone by one methylene unit ( | |
| Metabolic Block | 4-Fluoro (Para) | Blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation).[1] Increases lipophilicity ( |
| Synthetic Handle | 2-Bromo (Ortho) | Provides a steric lock to restrict side-chain rotation ( |
Conformational Impact
The ortho-bromo substituent creates significant steric clash with the peptide backbone.[1] In
Part 2: Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating
Protection Strategy
For Fmoc-based SPPS, the building block is typically used as Fmoc-3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid .[1]
-
Side Chain Protection: None required for the aryl ring (unless further functionalized).[1]
-
Solubility: The hydrophobic halogens decrease solubility in standard DMF/NMP. A binary solvent system (DMF/DCM 1:1) is recommended for stock solutions.[1]
Coupling Protocol (The "Difficult Coupling" Cycle)
Standard DIC/HOBt coupling is often insufficient.[1] We utilize high-efficiency uronium/aminium salts.[1]
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Stoichiometry: 3-4 equivalents relative to resin loading.[1]
Step-by-Step Protocol:
-
Swelling: Swell resin in DMF (30 min).
-
Deprotection: 20% Piperidine in DMF (
min). Wash DMF ( ).[1] -
Activation: Dissolve Fmoc-AA (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq).[1]
-
Critical: Pre-activate for only 30-60 seconds to avoid racemization (though less prone in
-AAs, it is good practice).[1]
-
-
Coupling: Add activated solution to resin.[1] Shake for 60-90 minutes (double the standard time).
-
Monitoring: Perform Kaiser Test .
-
Note: If the test is slightly positive (blue), perform a second coupling (double coupling) with fresh reagents.[1]
-
-
Capping: Acetic anhydride/Pyridine (to block unreacted amines).[1]
Workflow Diagram
Figure 1: Optimized SPPS cycle for hindered
Part 3: Late-Stage Diversification (On-Resin Cross-Coupling)[1]
The defining feature of this building block is the 2-Bromo substituent.[1] It allows researchers to synthesize a "Parent Peptide" and then diverge into a library of analogs using Suzuki-Miyaura cross-coupling while the peptide is still attached to the resin.
The Logic of Diversity
Instead of synthesizing 20 different peptides with 20 different starting materials, you synthesize one peptide containing the 2-bromo scaffold. You then split the resin into 20 wells and react each with a different aryl boronic acid.
On-Resin Suzuki-Miyaura Protocol
Conditions: Anhydrous, oxygen-free conditions are vital, even on solid phase.[1]
-
Preparation: Wash resin-bound peptide with degassed DMF (
).[1] -
Catalyst Solution: Dissolve
(0.1 eq) and Aryl Boronic Acid (5 eq) in degassed DMF. -
Base: Add aqueous
(2M, 5 eq). -
Reaction: Add mixture to resin. Heat to 80°C for 4-16 hours under Argon/Nitrogen atmosphere.[1]
-
Microwave Option: 80°C for 30 mins (CEM Liberty or Biotage initiator).
-
-
Wash: Extensive washing is required to remove Palladium traces: DMF, then 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF, then DCM.[1]
Diversification Pathway
Figure 2: Late-stage diversification workflow converting the Bromine handle into various Aryl derivatives.
Part 4: Analytical & Biological Considerations
HPLC & Mass Spectrometry
-
Retention Time: The 2-bromo-4-fluoro moiety is significantly hydrophobic.[1] Expect a shift to higher acetonitrile percentages on C18 columns compared to non-halogenated analogs.[1]
-
Isotope Pattern: The Bromine atom provides a distinct mass spectrometry signature (approx 1:1 ratio of M and M+2 peaks due to
and ).[1] This serves as an excellent diagnostic tag to confirm coupling success before the Suzuki reaction.
Metabolic Stability Data (Projected)
Fluorination at the 4-position of phenyl rings is a validated medicinal chemistry tactic to extend half-life (
| Substrate | CYP450 Site of Attack | Relative Metabolic Stability |
| Phenylalanine | Para-position (OH) | Low (Rapid clearance) |
| 4-F-Phenylalanine | Blocked | High |
| Blocked + Backbone stabilized | Very High (Protease + CYP Resistant) |
References
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society. Link (Establishes HATU/HOAt superiority for hindered couplings).[1]
-
Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1] Biological properties. Helvetica Chimica Acta.[1] Link (Foundational text on
-peptide synthesis and stability).[1] -
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Core mechanism for the diversification step).[1]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link (Rationale for 4-Fluoro metabolic stability).
-
Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research. Link (Explains the secondary structure stability of
-amino acids).[1]
Discovery and Synthesis of Novel Substituted Phenylpropanoic Acid Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: PPAR Agonist Design, Synthetic Methodology, and Protocol Optimization
Executive Summary
Substituted 3-phenylpropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptor ligands are critical in the management of metabolic syndrome, regulating lipid homeostasis (PPAR
This guide provides a comprehensive technical framework for the design and synthesis of these derivatives. Moving beyond generic protocols, we detail the structure-activity relationship (SAR) driving subtype selectivity and provide a robust, self-validating synthetic workflow utilizing Knoevenagel condensation followed by catalytic hydrogenation.
Structural Design & SAR Strategy
The efficacy of phenylpropanoic acid derivatives hinges on precise molecular recognition within the PPAR ligand-binding domain (LBD). The scaffold can be dissected into three pharmacophoric regions: the Acidic Head, the Linker/
Pharmacophore Dissection
-
Acidic Head: A carboxylic acid moiety is non-negotiable; it forms a critical hydrogen bond network with tyrosine (e.g., Tyr473 in PPAR
) and histidine residues in the LBD. -
-Substitution (The Selectivity Switch):
-
-Alkyl groups (e.g., ethyl): Tend to favor PPAR
selectivity (lipid lowering). -
-Alkoxy groups (e.g., ethoxy): Often yield PPAR
/ dual agonists (glitazar-like profiles), balancing lipid and glucose control.
-
-Alkyl groups (e.g., ethyl): Tend to favor PPAR
-
Hydrophobic Tail: A distal phenyl or heteroaryl ring attached via a linker (ether, thioether, or alkyl chain) occupies the large hydrophobic pocket, stabilizing the active conformation of the receptor.
SAR Decision Logic
The following decision tree illustrates the rational design process for tuning receptor selectivity.
Figure 1: SAR decision tree for tuning PPAR subtype selectivity via structural modification of the phenylpropanoic acid core.
Retrosynthetic Analysis
To access a diverse library of derivatives, a convergent synthetic strategy is required. The most robust pathway disconnects the C2-C3 bond via a Knoevenagel Condensation , tracing back to a substituted benzaldehyde and a malonic acid derivative.
Figure 2: Retrosynthetic disconnection showing the C=C bond formation and subsequent reduction strategy.
Synthetic Methodology & Experimental Protocols
Step 1: Knoevenagel Condensation (C=C Bond Formation)
The formation of the cinnamic acid intermediate is the critical C-C bond-forming step. While pyridine/piperidine is the classical catalytic system, modern green chemistry approaches favor ammonium salts or solvent-free conditions to minimize toxicity.
Reaction:
Technical Insight:
-
Decarboxylation: When using malonic acid, the reaction proceeds through a spontaneous decarboxylation of the initial dicarboxylic acid intermediate at elevated temperatures (>70°C), yielding the trans-cinnamic acid directly.
-
Base Selection: Piperidine acts as the nucleophilic catalyst to form the iminium ion with the aldehyde, accelerating the attack by the enol of the malonic acid.
Step 2: Catalytic Hydrogenation (Reduction)
The reduction of the double bond must be chemoselective, especially if the aromatic ring contains halogens (risk of dehalogenation) or benzyl ethers.
Reaction:
Technical Insight:
-
Catalyst Choice: 10% Pd/C is standard. If halogen substituents are present, PtO
or the addition of an amine poison (e.g., dipyridyl) may be necessary to prevent hydrogenolysis of the C-X bond. -
Transfer Hydrogenation: For safer scale-up, Formic Acid/Et
N with PdCl is a viable alternative to high-pressure H gas.[1]
Detailed Experimental Protocol
Target Molecule: 3-(4-Methoxyphenyl)propanoic acid (Representative Example)
Materials:
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Pyridine (Anhydrous)
-
Piperidine (Catalytic)[3]
-
10% Palladium on Carbon (Pd/C)
-
Methanol/Ethanol
-
Hydrochloric Acid (1M)[6]
Workflow:
Phase A: Synthesis of 4-Methoxycinnamic Acid
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (13.6 g, 100 mmol) and malonic acid (20.8 g, 200 mmol) in pyridine (40 mL).
-
Catalysis: Add piperidine (1.0 mL) as the catalyst.
-
Reflux: Heat the mixture to 100°C. Evolution of CO
gas will be observed. Maintain reflux for 4–6 hours until gas evolution ceases. -
Quench: Cool the reaction mixture to room temperature and pour slowly into a stirred mixture of ice (200 g) and concentrated HCl (50 mL) to precipitate the acid.
-
Isolation: Filter the white precipitate, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water.
-
Validation Point: Check melting point (Lit: 170–173°C) and
H NMR (doublet at 6.3-6.5 ppm for vinylic proton).
-
Phase B: Hydrogenation to 3-(4-Methoxyphenyl)propanoic Acid
-
Setup: Dissolve the 4-methoxycinnamic acid (5.0 g, 28 mmol) in methanol (50 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 wt%) under an inert atmosphere (Nitrogen purge). Caution: Pd/C is pyrophoric.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure or 1-3 atm in a Parr shaker). Stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate in vacuo. The residue is typically pure enough, but can be recrystallized from hexane/ethyl acetate.
Characterization & Data Analysis
To ensure scientific integrity, the final product must be validated against specific spectral criteria.
| Technique | Diagnostic Signal | Structural Confirmation |
| Disappearance of vinylic doublets ( | ||
| Confirms carboxylic acid carbonyl and saturated alkyl chain. | ||
| HRMS | [M-H] | Exact mass confirms elemental composition. |
| HPLC | Single peak, >98% AUC | Purity verification for biological assay. |
Biological Evaluation Framework
Once synthesized, the derivatives should be screened for PPAR agonism using a reporter gene assay.
-
Transfection: COS-7 or HEK293 cells transfected with plasmids expressing human PPAR
or PPAR LBD fused to a GAL4 DNA-binding domain. -
Treatment: Cells treated with varying concentrations of the synthesized derivative (0.1 nM – 10
M). -
Readout: Luciferase activity normalized to control (DMSO).
-
Metric: Calculate EC
and E relative to standard agonists (e.g., Fenofibrate for , Rosiglitazone for ).
References
-
Nomura, M., et al. (2003).[7][8] "Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators." Journal of Medicinal Chemistry, 46(17), 3581–3599.[7][8]
-
Kasuga, J., et al. (2006).[9] "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters, 16(3), 554–558.
-
Peyrat, L., et al. (2020). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Molecules, 25(10), 2333.
-
Suh, Y.G., et al. (2008).[10] "Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as PPAR alpha and gamma dual agonists." Journal of Medicinal Chemistry, 51(20), 6318–6333.[10]
-
Khanna, S., et al. (2012). "Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH." Sciencemadness / Journal of Chemical Education.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.tue.nl [pure.tue.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Characterization of Halogenated Amino Acids
Abstract
Halogenated amino acids (HAAs)—specifically those containing fluorine, chlorine, bromine, or iodine—are critical in two distinct domains: as stable metabolic pharmacophores in drug design and as oxidative stress biomarkers (e.g., 3-chlorotyrosine) in pathology.[1] Their analysis presents unique challenges due to the electronegativity of halogens, potential lability during sample preparation, and the need for high-specificity detection in complex matrices. This guide provides a comprehensive workflow for the extraction, separation, and mass spectrometric characterization of HAAs, moving beyond standard amino acid analysis (AAA) to specialized, field-proven methodologies.
Theoretical Foundations: The Halogen Advantage
Before method selection, the analyst must understand the physicochemical properties that distinguish HAAs from native amino acids. These properties are not just structural quirks; they are the leverage points for detection.
Isotope Patterns and Mass Defect
Mass spectrometry (MS) is the gold standard for HAA analysis. Two features allow for unambiguous identification:
-
Isotopic Signature: Unlike Carbon, Hydrogen, or Nitrogen, Chlorine and Bromine have distinct natural isotope distributions.
-
Chlorine:
and exist in a roughly 3:1 ratio. A monochlorinated peptide will show a distinct "M" and "M+2" doublet. -
Bromine:
and exist in a nearly 1:1 ratio. This "twin peak" signature is diagnostic. -
Note: Fluorine (
) and Iodine ( ) are monoisotopic and do not show these patterns, requiring high-resolution accurate mass (HRAM) for confirmation.
-
-
Negative Mass Defect: Most biological metabolites (C, H, N, O based) have a slightly positive mass defect (mass > nominal integer). Halogens (Cl, Br, I) have a negative mass defect.
-
Implication: In a plot of Mass Defect vs. m/z, HAAs occupy a unique "lower" space, allowing them to be filtered out of complex biological noise.
-
Table 1: Mass Spectrometry Characteristics of Halogen Substituents
| Element | Dominant Isotopes | Abundance Ratio | Mass Defect Contribution | Diagnostic Utility |
| Fluorine | 100% | -0.0016 Da | HRAM required; no isotope pattern. | |
| Chlorine | 75.8% / 24.2% | -0.0311 Da | 3:1 doublet (M/M+2). | |
| Bromine | 50.7% / 49.3% | -0.0818 Da | 1:1 doublet (M/M+2). | |
| Iodine | 100% | -0.0956 Da | High negative defect; HRAM required. |
Sample Preparation: The Integrity Checkpoint
CRITICAL WARNING: Standard protein hydrolysis (6N HCl at 110°C for 24h) is destructive to many halogenated tyrosines. Acidic conditions can induce dehalogenation or artifactual chlorination if trace contaminants are present.
Enzymatic Digestion (The Preferred Route)
For quantifying protein-bound HAAs (e.g., 3-chlorotyrosine in plasma proteins), enzymatic digestion is mandatory to preserve the halogen bond.
-
Enzyme: Pronase E (Streptomyces griseus).
-
Why: It creates a total hydrolysate (free amino acids) under mild pH (7.4) and temperature (50°C) conditions, preventing the loss of the halogen atom.
Solid Phase Extraction (SPE)
HAAs are often trace analytes. A cleanup step using a hydrophilic-lipophilic balanced (HLB) sorbent is recommended to remove salts and phospholipids that suppress ionization.
Chromatographic Separation: The PFP Solution
While C18 columns are standard for peptides, Pentafluorophenyl (PFP) stationary phases are superior for HAAs.[2]
-
Mechanism: PFP phases offer
interactions and specific electrostatic interactions with the halogenated moiety of the analyte. -
Benefit: PFP columns can separate positional isomers (e.g., 2-fluoro- vs. 4-fluorophenylalanine) that often co-elute on C18.
Visualization: Method Selection Workflow
Figure 1: Decision tree for sample preparation and column selection based on HAA stability and matrix.
Protocol A: Targeted Quantification of 3-Chlorotyrosine
Application: Biomarker for Myeloperoxidase (MPO) activity in inflammatory diseases. Matrix: Human Plasma.[3][4]
Reagents
-
Internal Standard (IS):
-3-Chlorotyrosine or -3-Chlorotyrosine. -
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 7.4.
-
Enzyme: Pronase E (freshly prepared 10 mg/mL).
Step-by-Step Methodology
-
Protein Precipitation & Wash:
-
Aliquot 50 µL plasma.
-
Add 200 µL cold acetone to precipitate proteins. Centrifuge at 14,000 x g for 10 min.
-
Discard supernatant (removes free amino acids).
-
Resuspend pellet in 200 µL Digestion Buffer.
-
-
Enzymatic Hydrolysis:
-
Add 10 µL of Pronase E solution.
-
Add 10 µL of Internal Standard (1 µM).
-
Incubate: 24 hours at 50°C. (Note: Complete hydrolysis is critical).
-
-
SPE Cleanup:
-
LC-MS/MS Parameters:
-
Column: Phenomenex Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (2% B), 2-8 min (2% -> 40% B), 8-10 min (95% B).
-
Transitions (ESI Positive):
-
3-Cl-Tyr:
(Quant), (Qual). -
IS (e.g.,
-Tyr): Adjust m/z accordingly.
-
-
Protocol B: High-Resolution Screening (Mass Defect Filtering)
Application: Discovery of unknown halogenated drug metabolites or environmental contaminants.
Theory of Operation
This method utilizes the negative mass defect of halogens to filter out biological background noise.[9]
Workflow
-
Data Acquisition:
-
Instrument: Q-TOF or Orbitrap (Resolution > 60,000).
-
Mode: Full Scan (m/z 100–1000).
-
-
Data Processing (Mass Defect Filter):
-
Define the "Halogen Space."
-
Filter Logic: Retain ions where:
-
Explanation: This equation creates a diagonal cutoff line. Peptides and lipids usually fall above this line; halogenated compounds fall below.
-
-
Isotope Confirmation:
-
For surviving peaks, apply an isotope pattern search (e.g., look for M+2 peak at ~33% intensity for Cl).
-
Visualization: Mass Defect Filtering Logic
Figure 2: Computational workflow for identifying unknown halogenated species using Mass Defect Filtering.
References
-
Gaut, J. P., et al. (2002). "Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry." Analytical Biochemistry. Link
-
Crowley, J. R., et al. (2016). "Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of 3-Chlorotyrosine and 3-Bromotyrosine in Human Plasma." Methods in Molecular Biology. Link
-
Nováková, L., et al. (2020). "Advances in Sample Preparation for Biological Fluids." LCGC International. Link
-
Sleno, L. (2012). "The use of mass defect in modern mass spectrometry."[10] Journal of Mass Spectrometry. Link
-
Bell, D. S. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America. Link
Sources
- 1. US4351954A - Halogenated α-amino acids - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Efficiency Incorporation of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic Acid into Peptides
Executive Summary
This application note details the experimental protocol for the solid-phase peptide synthesis (SPPS) incorporation of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid (referred to herein as
This residue presents a dual synthetic challenge:
-
Electronic/Kinetic: As a
-amino acid, the nucleophilicity of the amino group is distinct from -amino acids, often leading to slower coupling kinetics. -
Steric Hindrance: The 2-bromo (ortho) substituent on the phenyl ring exerts significant steric pressure on the
-carbon amine. This creates a "steric wall" that severely hinders both the coupling of this residue to the resin and, more critically, the subsequent acylation of its N-terminus.
This guide provides an optimized HATU/HOAt and Microwave-Assisted protocol to overcome these barriers, ensuring high coupling efficiency (>98%) and minimizing deletion sequences.
Molecule Characterization & Challenge Analysis
The Building Block
-
IUPAC Name: this compound
-
Common Designation:
-homo-amino acid derivative -
Key Features:
- -Backbone: Introduces proteolytic stability and potential for 14-helix secondary structure formation (foldamers).
-
2-Bromo (Ortho): Provides a handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling) or halogen bonding, but causes severe steric clash during synthesis.
-
4-Fluoro (Para): Modulates lipophilicity and metabolic stability.
The "Ortho-Clash" Phenomenon
In standard SPPS, the incoming activated amino acid must approach the resin-bound amine. However, when elongating from
Experimental Protocols
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Fmoc- | >98% ee | Target Building Block |
| HATU | Peptide Grade | High-power coupling agent (Uronium) |
| HOAt | 0.5M in DMF | Additive to reduce racemization & accelerate reaction |
| TMP (2,4,6-Trimethylpyridine) | Anhydrous | Non-nucleophilic base (Collidine) |
| DMF | Anhydrous | Primary Solvent |
| DCM | Anhydrous | Swelling Solvent |
| Piperidine | 20% in DMF | Fmoc Deprotection |
Protocol A: Coupling Fmoc- -BrF-Phe-OH to the Resin
Objective: Attach the bulky residue to the growing peptide chain.
Pre-requisite: Resin (e.g., Rink Amide or Wang) must be swollen in DCM (30 min) and Fmoc-deprotected.
-
Activation (Pre-mix):
-
In a dry vial, dissolve Fmoc-
-BrF-Phe-OH (3.0 eq relative to resin loading). -
Add HATU (2.9 eq).
-
Add HOAt (3.0 eq). Note: HOAt is critical here over HOBt due to the "neighbouring group effect" of the pyridine nitrogen, which speeds up activation of hindered acids.
-
Dissolve in minimal DMF (concentration ~0.2 M).
-
Add TMP (Collidine) (6.0 eq). Avoid DIPEA if possible to prevent base-catalyzed racemization of the sensitive
-center, though -amino acids are generally more configurationally stable than -amino acids. -
Activation Time: 2 minutes. (Do not over-activate; HATU active esters can hydrolyze).
-
-
Coupling:
-
Transfer the activated solution to the resin.[1]
-
Standard Conditions: Shake at Room Temperature (RT) for 2 hours .
-
Microwave Conditions (Recommended): Heat to 75°C for 10 minutes (25W constant power).
-
-
Wash:
-
Drain resin. Wash with DMF (3x), DCM (3x), DMF (3x).
-
-
Validation (Kaiser Test):
Protocol B: Chain Elongation (The Critical Step)
Objective: Acylate the sterically hindered amine of the anchored
Context: This is the most difficult step. The 2-bromo group shields the amine.
-
Deprotection:
-
Treat resin with 20% Piperidine/DMF (2 x 10 min).
-
Crucial Wash: Wash extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine, which can form adducts with HATU.
-
-
Activation of Next Amino Acid (Incoming AA):
-
Use HATU (4.0 eq) / HOAt (4.0 eq) / DIEA (8.0 eq) .
-
Note: We switch to DIEA here for maximum base strength to drive the reaction, as the incoming standard
-amino acid is less prone to racemization than the -residue.
-
-
Aggressive Coupling:
-
Microwave: 75°C for 15 minutes (Double Coupling is Mandatory).
-
Manual/RT: If microwave is unavailable, couple for 12-16 hours (Overnight) or perform a double couple (2 x 4 hours).
-
-
Capping (Mandatory):
-
After coupling the subsequent residue, treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes. This terminates any unreacted
-amines, preventing deletion sequences that are difficult to purify later.
-
Visualization of Workflows
Optimized SPPS Workflow for Hindered -Amino Acids
Caption: Workflow for incorporating
Steric Interaction Model
Caption: Schematic of the "Ortho-Effect." The 2-Bromo substituent sterically shields the amine, requiring high-energy coupling conditions.
Analytical Data & QC
Monitoring Coupling Efficiency
Due to the slower kinetics of
| Test Method | Applicability | Notes |
| Kaiser Test (Ninhydrin) | Primary Amines | Standard. May require longer heating (5 min) to develop color on hindered amines. |
| Chloranil Test | Secondary Amines | Not applicable here (this is a primary amine), but useful if N-alkylated. |
| Micro-Cleavage (LC-MS) | Gold Standard | Remove ~5mg resin, cleave with TFA/H2O (95:5) for 30 min, and inject on LC-MS. This definitively confirms mass and purity. |
Common Side Reactions
-
Aspartimide Formation: Not applicable to this specific residue, but if the sequence contains Asp/Asn nearby, the extended coupling times required for the
-AA can aggravate this. Mitigation: Add 0.1M HOBt to the deprotection solution. -
Guanidinylation: If using HATU with excess base or slow reaction times, the amine can react with the uronium salt directly. Mitigation: Always pre-activate acid with HATU before adding to the resin.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733.
- Hoyer, K., et al. (2008). "Optimization of coupling conditions for the solid-phase synthesis of difficult peptide sequences." Journal of Peptide Science, 14(10), 1067-1075.
-
Bachem. "Coupling Reagents: A Guide to Selection." Bachem Technical Notes.
-
Merck/Novabiochem. "Application Note: Handling Sterically Hindered Amino Acids."
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis
Current Status: Online Support Tier: Senior Application Scientist Topic: Racemization Suppression & Troubleshooting
Introduction: The Racemization Crisis
Racemization is the silent killer of chiral synthesis. In drug development, a 1% enantiomeric impurity can transform a therapeutic agent into a toxin or render a peptide immunogenic. As a Senior Application Scientist, I often see researchers focus heavily on yield while inadvertently creating conditions that destroy stereochemical integrity.
This guide is not a textbook; it is a troubleshooting system. It is designed to help you identify why your chiral centers are inverting and provide validated protocols to stop it.
Module 1: Diagnostics & Mechanisms
Q: How do I distinguish between Oxazolone formation and Direct Enolization?
A: Understanding the mechanism is the first step to fixing the problem.
-
Oxazolone (Azlactone) Formation: This is the most common pathway during activation. The activated carboxyl group cyclizes with the backbone amide oxygen. The resulting oxazolone is highly acidic at the
-carbon, leading to rapid epimerization before the amine attacks. -
Direct Enolization: This occurs when a base directly abstracts the
-proton. This is common when using strong bases (like DBU or high equivalents of DIEA) or electron-withdrawing protecting groups.
Visualizing the Failure Mode:
Figure 1: The Dual Pathways of Racemization. Oxazolone formation is the primary risk during activation, while direct enolization is driven by base strength.
Module 2: The Reagent Toolkit
Q: I am using HOBt/DIC. Why am I still seeing racemization?
A: HOBt is the "classic" additive, but it is no longer the gold standard. HOBt can be insufficiently acidic to suppress oxazolone formation effectively in difficult couplings. Furthermore, if you are using HBTU/HATU, you are introducing a base (DIEA) which can drive enolization if not carefully managed.
The Upgrade Path: Switch to Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .
-
Why: Oxyma creates an activated ester that is more reactive than OBt esters but less prone to oxazolone formation due to the specific geometry and leaving group ability [1].
-
Alternative: COMU is a third-generation uronium reagent based on Oxyma that shows superior retention of chirality compared to HATU [2].
Comparative Data: Coupling Reagents & Racemization Risk[1][2][3][4][5][6][7][8]
| Reagent System | Activation Type | Racemization Risk | Coupling Efficiency | Best Use Case |
| DIC / Oxyma | Carbodiimide | Lowest | High | Standard SPPS, Cys/His coupling |
| COMU / Collidine | Uronium | Low | Very High | Difficult sequences, hindered AAs |
| HATU / DIEA | Uronium | Moderate | Very High | Rapid synthesis (risk of over-activation) |
| HBTU / DIEA | Uronium | Moderate | Medium | Routine synthesis (non-sensitive residues) |
| DIC / HOBt | Carbodiimide | Low-Moderate | Medium | Legacy protocols |
Module 3: Base Management (Critical Control Points)
Q: Can I use DIPEA for all my couplings?
A: Absolutely not.
DIPEA (Diisopropylethylamine) has a pKa of ~10.5. This is strong enough to abstract the
The Solution: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1][2][3]
-
Collidine (pKa ~7.4): It is strong enough to deprotonate the carboxylic acid for activation but too weak and sterically hindered to abstract the
-proton [3]. -
Rule of Thumb: If using Uronium reagents (HATU/COMU) for Cys/His, always swap DIEA for Collidine.
Decision Logic for Base Selection:
Figure 2: Base Selection Decision Tree. Prioritize Collidine for sensitive residues to maintain chiral purity.
Module 4: Troubleshooting Specific Residues
Q: My C-terminal Cysteine is racemizing. How do I stop it?
A: Cysteine is uniquely prone to racemization because the sulfur atom stabilizes the carbanion intermediate (enolization).
-
Fix 1: Use Trityl (Trt) protection.[4] It provides steric bulk that shields the
-proton. -
Fix 2: Avoid Pre-activation. Mix the Amino Acid, Activator, and Resin before adding the base. Pre-activating Cysteine allows time for the oxazolone to form and racemize before it hits the resin [4].
-
Fix 3: Use DIC/Oxyma without any base if possible.
Q: Histidine is losing chirality during coupling.
A: The imidazole ring acts as an internal base, "self-catalyzing" the proton abstraction (autocatalytic racemization).
-
Fix: Use Fmoc-His(Trt)-OH or Fmoc-His(Bum)-OH . The Trityl group on the imidazole nitrogen reduces its basicity and prevents it from snatching the
-proton [5]. -
Protocol Note: Keep coupling temperatures below 50°C (ideally RT) for Histidine. Microwave heating is a major risk factor here.
Module 5: Validated Protocols
Protocol A: Low-Racemization Coupling (The "Safe" Standard)
Use this for Cys, His, or when enantiomeric purity is critical.
-
Dissolve AA: Dissolve 3.0 eq of Fmoc-AA-OH and 3.0 eq of Oxyma Pure in DMF.
-
Chill (Optional): For extremely sensitive residues (e.g., Cys), cool the solution to 0°C.
-
Activate: Add 3.0 eq of DIC (Diisopropylcarbodiimide).[5]
-
Immediate Addition: Add the mixture immediately to the resin. Do not pre-activate for >2 minutes.
-
Reaction: Agitate for 60 minutes at Room Temperature.
-
Self-Validation: If the solution turns black/dark red immediately, your Oxyma might be degraded (check expiration). It should be a clear or light yellow solution.
-
Protocol B: Racemization-Free Ester Hydrolysis
Use this when removing methyl/ethyl esters from chiral amino acids in solution.
Issue: Standard LiOH/NaOH hydrolysis causes massive racemization via enolization. Solution: The CaCl₂ / CaI₂ Assisted Hydrolysis [6].
-
Mixture: Dissolve the Amino Acid Ester (1 eq) in THF/Water (3:1).
-
Additive: Add 5.0 eq of CaCl₂ or CaI₂ .
-
Base: Add 1.2 eq of LiOH.
-
Monitor: Stir at RT. The reaction is usually slower but retains >99% ee.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., ... & Albericio, F. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. Link
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[7][8][9] The Journal of Organic Chemistry, 62(13), 4307–4312. Link
-
Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526. Link
-
Siddiqui, S. M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2793. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid"
Ticket ID: SOL-3A3-BFPA-001 Subject: 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid (CAS: N/A for specific isomer, generic structure analysis) Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4][5]
Welcome to the Technical Support Center
You are encountering solubility challenges with This compound . This is a common issue with halogenated
The following guide is structured to troubleshoot your specific application, whether you are preparing a stock solution for synthesis or a formulation for biological screening.
Module 1: The Core Problem (Root Cause Analysis)
Before attempting to dissolve the compound, you must understand why it resists solvation.[5]
The Zwitterionic Trap:
At neutral pH (approx.[3][5] pH 6–7), this compound exists as a zwitterion.[3][4][5] The carboxylic acid is deprotonated (
Key Molecular Parameters (Estimated):
| Parameter | Value (Approx.) | Implication |
| pKa (Acid) | ~3.4 – 3.6 | Below pH 3.0, the molecule becomes Cationic ( |
| pKa (Base) | ~8.8 – 9.2 | Above pH 9.5, the molecule becomes Anionic ( |
| Isoelectric Point (pI) | ~6.2 | Minimum Solubility Zone. Avoid pH 5.0 – 7.[2][3][4][5]5. |
| LogP | High (>2.5) | The halogens (Br, F) make the ring very greasy; water alone will fail. |
Module 2: Troubleshooting & Protocols
Scenario A: "I need a high-concentration stock solution (100 mM+)."
Diagnosis: Water is not an option here.[2][3][4][5][7] You must use a dipolar aprotic solvent to disrupt the lattice while accommodating the lipophilic ring.
Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[2][3][4][5]
-
Why: These solvents act as hydrogen bond acceptors, effectively disrupting the zwitterionic lattice, while their organic nature solvates the halogenated phenyl ring.
Troubleshooting Q&A:
-
Q: I added DMSO, but it's still cloudy. What now?
-
A: The "Ortho-Effect" is likely at play.[1][2][3][4][5] The 2-bromo substituent provides steric bulk that hinders solvent access to the amine/acid core.[2][3]
-
Fix: Apply sonication at 40°C for 10–15 minutes. The heat provides the kinetic energy to break the lattice, and sonication prevents aggregation.
-
-
Q: Can I store this stock at -20°C?
Scenario B: "I am diluting my DMSO stock into aqueous buffer, and it crashes out."
Diagnosis: This is the "Solvent Shift" shock.[3] You are moving from a favorable environment (DMSO) to an unfavorable one (Water/Buffer at pH 7.4), forcing the molecule back into its zwitterionic, insoluble state.
Protocol: The "Shift-pH" Strategy Do not dilute into neutral PBS. You must shift the pH of your buffer away from the pI (6.2).
-
For Acidic Stability: Dilute into 0.1 M HCl or acetate buffer (pH < 4.0).
-
For Basic Stability: Dilute into Tris-Glycine or Carbonate buffer (pH > 9.0).
Visual Workflow:
Figure 1: Decision matrix for solubilization based on experimental constraints.[1][2][3][4][5]
Scenario C: "I need to inject this into an animal or use it in cell culture at pH 7.4."
Diagnosis: You cannot use strong acids/bases, and high DMSO is toxic.[3][4] You must hide the hydrophobic "grease" (the bromo-fluorophenyl ring) to trick water into accepting the molecule.[6]
The Solution: Cyclodextrin Complexation Cyclodextrins are bucket-shaped molecules with a hydrophilic exterior and hydrophobic interior.[1][2][3][4][5][7]
Protocol: HP-
-
Prepare a 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) solution in water or PBS.[1][2][3][4][5][6] -
Add your compound powder directly to this solution (do not predissolve in DMSO if possible, to avoid solvent toxicity).[3][4][5]
-
Stir vigorously for 4–6 hours at room temperature.
Why this works: The complex hides the hydrophobic halogenated ring, leaving the polar amino acid head group and the hydrophilic cyclodextrin shell exposed to the water.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does the 2-bromo position make it harder to dissolve than the 4-bromo analog? A: Steric Hindrance and Crystal Packing.[1][2][3][4] The substituent at the ortho (2-position) creates a "kink" in the molecule. While this sometimes lowers the melting point, it often creates a more interlocked crystal structure that resists solvent penetration. Furthermore, the bulky bromine atom shields the amine group, making it kinetically slower to protonate/solvate [2].
Q2: Can I use ethanol?
A: Generally, no .[2][3][4][5] Zwitterionic amino acids have poor solubility in pure alcohols (ethanol/methanol) because alcohols are not polar enough to stabilize the ionic charges (
Q3: I see a precipitate after 24 hours. Is my compound degrading? A: Unlikely. It is probably Ostwald Ripening . Small, invisible micro-crystals formed during initial mixing are growing into visible crystals.[3][4] This indicates your solution is supersaturated.[2][3][4]
-
Fix: Lower the concentration or increase the cyclodextrin ratio.
References
-
Viernstein, H., & Wolschann, P. (2020).[3][4][8] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 255.[3][8] Link
-
Perlovich, G. L., et al. (2013).[3][4] Thermodynamics of solubility, sublimation and solvation of alanine, valine, leucine and their derivatives. Thermochimica Acta, 565, 12-20.[2][3][4] (Provides thermodynamic basis for amino acid lattice energies).[3][4]
-
Yalkowsky, S. H., et al. (2010).[3][4] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4] (General reference for halogenated aromatic solubility trends).
-
Loftsson, T., & Brewster, M. E. (2010).[3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4] Link
Sources
- 1. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 2. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Amino-3-(2-bromophenyl)propanoic acid | 117391-48-7 [sigmaaldrich.com]
- 5. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 325-89-3: 3-Amino-3-(4-fluorophenyl)propionic acid [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceasia.org [scienceasia.org]
Validation & Comparative
A Comparative Guide to the Determination of Absolute Stereochemistry: The Case of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of a chiral molecule is a critical step. The three-dimensional arrangement of atoms can profoundly influence a compound's pharmacological and toxicological properties. This guide provides an in-depth comparison of three powerful analytical techniques for determining the absolute stereochemistry of "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid," a chiral β-amino acid derivative. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness.
The Challenge: Unveiling the Chirality of a Novel β-Amino Acid
This compound possesses a single stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (the (R)- and (S)-forms). Distinguishing between these enantiomers and assigning the correct absolute configuration is paramount for understanding its biological activity and for regulatory purposes. The presence of a bromine atom and a flexible propanoic acid chain presents both opportunities and challenges for different analytical methods.
A Tripartite Approach to Stereochemical Assignment
We will explore and compare three orthogonal and complementary techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): Often considered the "gold standard," this technique provides a direct visualization of the three-dimensional structure of a molecule in the solid state.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-phase technique that measures the differential absorption of left and right circularly polarized infrared light, providing a chiroptical fingerprint of a molecule.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): A high-throughput separation technique that can resolve enantiomers, a prerequisite for their individual characterization and for determining enantiomeric purity.
Figure 1: Overview of the analytical approaches for stereochemical determination.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD stands as the most reliable method for the unambiguous determination of absolute configuration.[1] This is achieved by analyzing the anomalous scattering of X-rays, which allows for the direct visualization of the molecule's absolute spatial arrangement.[1] The presence of the relatively heavy bromine atom in our target molecule is highly advantageous, as it produces a significant anomalous scattering signal, leading to a more reliable determination.[2]
Causality of Experimental Choices
The success of SC-XRD is entirely dependent on obtaining a high-quality single crystal. The choice of crystallization conditions is therefore critical and often empirical. For a zwitterionic molecule like a β-amino acid, controlling the pH to influence the net charge and employing a range of solvents with varying polarities is a rational starting point.
Experimental Protocol: Crystallization and Data Analysis
Objective: To grow a single crystal of this compound suitable for X-ray diffraction and determine its absolute configuration.
Materials:
-
Enantiomerically enriched sample of this compound
-
A screening kit of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials or a crystallization plate
-
Microscope
Protocol:
-
Solubility Screening: Determine the solubility of the compound in a range of solvents to identify suitable solvent systems for crystallization. Good solvents will fully dissolve the compound at elevated temperatures, while poor solvents will cause precipitation.
-
Crystallization Setup (Vapor Diffusion):
-
Prepare a concentrated solution of the compound in a "good" solvent.
-
Place a small drop of this solution on a siliconized glass slide.
-
In a sealed chamber, place a larger reservoir of a "poor" solvent in which the compound is less soluble.
-
Slow vapor diffusion of the poor solvent into the drop will gradually decrease the solubility of the compound, ideally leading to the formation of single crystals.
-
Common techniques include hanging drop and sitting drop vapor diffusion.[3]
-
-
Crystal Harvesting and Mounting: Once suitable crystals have formed (typically over days to weeks), carefully harvest a single crystal and mount it on a goniometer head for the diffractometer.
-
X-ray Diffraction Data Collection:
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data.
-
-
Absolute Configuration Determination:
-
The key parameter for determining the absolute configuration is the Flack parameter (x) .[4][5][6][7][8] This parameter refines the mixing ratio between the determined structure and its inverted counterpart.
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct.[4]
-
A value near 1 suggests the inverted structure is correct.[4]
-
A value around 0.5 may indicate a racemic crystal or twinning.[4][5]
-
Figure 2: Workflow for absolute stereochemistry determination by SC-XRD.
Data Presentation
| Parameter | Ideal Value | Interpretation |
| Flack Parameter (x) | ~ 0 | The assigned absolute configuration is correct.[4][5] |
| ~ 1 | The inverted structure is the correct one.[4][5] | |
| ~ 0.5 | The crystal is likely racemic or twinned.[4][5] | |
| Standard Uncertainty (u(x)) | < 0.04 | High confidence in the Flack parameter value.[9] |
Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach
VCD spectroscopy is a powerful alternative to SC-XRD, with the significant advantage of providing stereochemical information on molecules in solution, which is often more biologically relevant.[10] The technique relies on the comparison of an experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[11]
Causality of Experimental Choices
The accuracy of VCD in determining absolute configuration is highly dependent on the quality of the computational model. For a flexible molecule like this compound, it is crucial to perform a thorough conformational search to identify all low-energy conformers that contribute to the overall VCD spectrum. The choice of density functional theory (DFT) functional and basis set for the calculations is also critical for obtaining accurate predictions.
Experimental Protocol: VCD Measurement and Computational Analysis
Objective: To determine the absolute configuration of this compound by comparing its experimental VCD spectrum with computationally predicted spectra.
Materials:
-
Enantiomerically pure sample of this compound
-
Suitable solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆))
-
VCD spectrometer
-
High-performance computing resources for quantum chemical calculations
Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent to a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Collect data for a sufficient duration (e.g., 4-8 hours) to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Conformational Search: Perform a comprehensive conformational search for one of the enantiomers (e.g., the (R)-enantiomer) using a method such as molecular mechanics or a specialized tool like CREST.[12]
-
Geometry Optimization and Frequency Calculation: For each identified low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) or larger basis set).
-
VCD Spectrum Calculation: Calculate the VCD and IR spectra for each optimized conformer.
-
Boltzmann Averaging: Generate a Boltzmann-averaged VCD spectrum by weighting the contribution of each conformer based on its calculated relative free energy.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).
-
The absolute configuration is assigned based on the best visual and/or statistical agreement between the experimental and one of the calculated spectra.
-
Figure 3: Workflow for absolute stereochemistry determination by VCD.
Data Presentation
| Method | Advantages | Disadvantages |
| VCD Spectroscopy | - Applicable to molecules in solution.[10]- Provides information on solution-phase conformation. | - Relies on the accuracy of computational models.- Can be challenging for highly flexible molecules.[10] |
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Separation Prerequisite
Chiral HPLC is an indispensable tool for separating the enantiomers of a chiral compound.[1] While it does not directly provide the absolute configuration, it is essential for isolating the individual enantiomers for further analysis by techniques like SC-XRD or VCD, and for determining the enantiomeric purity of a sample.
Causality of Experimental Choices
The key to a successful chiral HPLC separation is the choice of the chiral stationary phase (CSP). For β-amino acids like our target molecule, several types of CSPs have proven effective. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based, such as CHIROBIOTIC T) are excellent starting points due to their broad applicability to amino acids.[10][13] Pirkle-type CSPs, which operate on a donor-acceptor mechanism, have also been successfully used for the separation of similar bromo-substituted aryl propionic acids.[9] The mobile phase composition is then optimized to achieve good resolution and peak shape.
Experimental Protocol: Enantioselective HPLC
Objective: To develop a chiral HPLC method for the separation of the (R)- and (S)-enantiomers of this compound.
Materials:
-
Racemic and, if available, enantiomerically enriched samples of the target compound
-
HPLC system with a UV detector
-
Chiral columns (e.g., CHIROBIOTIC T, (R,R)-Whelk-O1)
-
HPLC-grade solvents (e.g., hexane, ethanol, isopropanol, acetonitrile, water)
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine)
Protocol:
-
Column and Mobile Phase Screening:
-
Screen different chiral columns with a range of mobile phases. A good starting point for a Pirkle-type column like (R,R)-Whelk-O1 would be a normal-phase mobile phase such as hexane/ethanol with a small amount of TFA.[9] For a macrocyclic glycopeptide column like CHIROBIOTIC T, a polar organic or reversed-phase mobile phase could be effective.[13]
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition (e.g., the ratio of the strong to weak solvent), the flow rate, and the column temperature to maximize the resolution between the two enantiomer peaks.
-
-
Validation:
-
Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.
-
Inject an enantiomerically enriched sample to identify the elution order of the (R)- and (S)-enantiomers (if a standard of known configuration is available).
-
Figure 4: Workflow for developing a chiral HPLC separation method.
Data Presentation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle of Separation |
| (R,R)-Whelk-O1 (Pirkle-type) | n-Hexane/Ethanol/TFA | π-π interactions, hydrogen bonding, dipole-dipole interactions.[9] |
| CHIROBIOTIC T (Teicoplanin-based) | Methanol/Water/Acid or Base | Inclusion complexation, hydrogen bonding, ionic interactions.[13] |
Comparative Summary and Recommendation
| Technique | Principle | Sample Phase | Throughput | Confidence | Key Advantage |
| SC-XRD | Anomalous X-ray scattering | Solid (single crystal) | Low | Very High | Unambiguous 3D structure determination.[1] |
| VCD | Differential absorption of circularly polarized IR light | Solution | Medium | High | Provides solution-phase conformation.[10] |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Solution | High | N/A for assignment | Essential for enantiomeric separation and purity assessment.[1] |
For the definitive and unambiguous determination of the absolute stereochemistry of This compound , a hierarchical approach is recommended:
-
Develop a robust chiral HPLC method to separate the enantiomers and ensure the availability of enantiomerically pure samples.
-
Pursue single-crystal X-ray diffraction as the primary method for absolute configuration assignment. The presence of the bromine atom significantly increases the likelihood of a successful and high-confidence determination via the Flack parameter.
-
Utilize VCD spectroscopy as a complementary technique. It can corroborate the solid-state structure from SC-XRD and provide valuable insights into the molecule's preferred conformation in solution.
By employing this multi-faceted strategy, researchers can be highly confident in their stereochemical assignment, a critical aspect of modern chemical and pharmaceutical research.
References
-
Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. Organic Letters, 6(19), 3233-5. [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5485-5495. [Link]
-
Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters, 6(19), 3233-3235. [Link]
-
Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Request PDF. [Link]
-
Flack parameter. Wikipedia. [Link]
-
Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC. [Link]
-
Howard Flack and the Flack Parameter. MDPI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. [Link]
-
Howard Flack and the Flack Parameter. MDPI. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]
-
Howard Flack and the Flack Parameter. ResearchGate. [Link]
-
Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Scholars' Mine. [Link]
-
Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. SpringerLink. [Link]
-
Howard Flack and the Flack Parameter. Chemical Crystallography. [Link]
-
The circular dichroism spectra of L-and D-phenylalanine. ResearchGate. [Link]
-
The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]
-
Circular dichroism spectroscopy of three tyrosine-to-phenylalanine substitutions of fd gene 5 protein. PubMed. [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC North America. [Link]
-
Protein Crystallization for X-ray Crystallography. ResearchGate. [Link]
-
Conformational analysis – Alignment of molecules in 3D QSAR. Slideshare. [Link]
-
Vibrational Circular Dichroism Spectroscopy with a Classical Polarizable Force Field: Alanine in the Gas and Condensed Phases. ResearchGate. [Link]
-
Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Request PDF. [Link]
-
Three Conformations of Polyglutamic Acid Monitored by Vibrational Optical Activity. PMC. [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]
-
Three Conformations of Polyglutamic Acid Monitored by Vibrational Optical Activity. PubMed. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Howard Flack and the Flack Parameter (D.J. Watkin & R.I. Cooper) – Chemical Crystallography [xtl.ox.ac.uk]
- 9. tsijournals.com [tsijournals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Optical Resolution by Preferential Crystallization of [research.amanote.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of the proteolytic stability of peptides with and without "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid"
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and efficacy, bridging the gap between small molecules and large biologics.[1][2] However, their therapeutic potential is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1][] This poor metabolic stability leads to short half-lives and limited bioavailability, necessitating strategies to engineer resistance without compromising biological activity. A powerful approach in modern peptide design is the incorporation of unnatural amino acids (UAAs), which can fundamentally alter a peptide's properties.[][4][5]
This guide provides an in-depth technical comparison of the proteolytic stability of a standard peptide versus a modified analogue containing a specific β-amino acid, 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid . We will explore the mechanistic basis for the enhanced stability and provide a detailed, field-proven experimental workflow for researchers to validate these properties in their own laboratories.
The Mechanistic Rationale: How β-Amino Acids Confer Proteolytic Resistance
Proteases are highly specific enzymes that recognize and cleave peptide bonds between α-amino acids, their natural substrates.[6][7] The introduction of a β-amino acid, which has an additional carbon atom in its backbone, fundamentally disrupts this recognition.
Key Advantages of β-Amino Acid Incorporation:
-
Altered Backbone Conformation: The extended backbone of a β-amino acid induces unique secondary structures and local conformational changes.[8][9] This "kink" or altered geometry sterically hinders the peptide from fitting into the active site of a protease, effectively shielding adjacent peptide bonds from enzymatic hydrolysis.
-
Enhanced Thermodynamic Stability: Peptides incorporating β-amino acids often adopt more stable and well-defined helical or turn conformations in solution.[8] This increased rigidity further contributes to protease resistance, as many proteases preferentially cleave more flexible, unfolded regions of a peptide.[10]
-
Broad-Spectrum Protection: Unlike side-chain modifications that may only protect against a specific protease, the backbone alteration provided by a β-amino acid offers a more universal defense against a wide range of endo- and exopeptidases.[9][11]
The specific UAA, This compound , combines the protective β-backbone with a halogenated phenyl side chain. While the primary stability enhancement comes from the β-structure, the bromo- and fluoro-substituents can further modulate properties like hydrophobicity and binding interactions, which may also play a secondary role in stability and biological activity.[12][13][14]
Figure 1: Mechanism of Protease Resistance.
Experimental Design: A Head-to-Head Comparison
A robust comparative study requires a well-designed experiment that controls for variables and uses precise analytical techniques. Here, we outline a comprehensive workflow.
Peptide Synthesis
Two model peptides are required: a native sequence and an analogue where one amino acid is replaced by This compound .
-
Model Peptide (Native): H-Tyr-Ala-Gly-Phe-Leu-OH
-
Model Peptide (Modified): H-Tyr-Ala-Gly-(β-ABFP)-Leu-OH
-
Modification: The Phenylalanine (Phe) at the P1 position relative to the potential cleavage site is replaced with our UAA, which we denote as β-ABFP (Amino-Bromo-Fluoro-Phenyl)propanoic acid. This strategic placement directly tests the UAA's ability to protect a known vulnerable site.
-
Both peptides can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols, followed by cleavage, purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and identity confirmation by mass spectrometry (MS).
Selection of Proteases
To assess broad-spectrum stability, a panel of proteases with different specificities should be used.
-
α-Chymotrypsin: A serine protease that primarily cleaves C-terminal to aromatic amino acids (Phe, Tyr, Trp).[15][16]
-
Trypsin: A serine protease that cleaves C-terminal to basic residues (Lys, Arg).[17] While our model peptide lacks a trypsin site, including it serves as a negative control and is crucial for peptides that do contain basic residues.
-
Pepsin: An aspartic protease with broad specificity, often cleaving after aromatic and hydrophobic residues, that functions at acidic pH.[15][17]
-
Pronase: A mixture of proteases that can hydrolyze most peptide bonds, providing a measure of stability against aggressive, non-specific degradation.[11]
Detailed Protocol: Proteolytic Stability Assay
This protocol uses RP-HPLC to quantify the amount of intact peptide remaining over time.
A. Reagent and Sample Preparation:
-
Assay Buffers:
-
Chymotrypsin/Trypsin Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Pepsin Buffer: 100 mM Sodium Citrate, pH 2.0.
-
Pronase Buffer: 50 mM Phosphate Buffer, pH 7.5.
-
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate solvent (e.g., 10% Acetonitrile in water).
-
Enzyme Stock Solutions: Prepare fresh stock solutions of each protease in its respective cold assay buffer at a concentration of 1 mg/mL.
B. Proteolytic Digestion:
-
Set up reaction tubes for each peptide, each enzyme, and each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
In each tube, add 90 µL of the appropriate pre-warmed assay buffer (37°C).
-
Add 5 µL of the peptide stock solution to each tube for a final peptide concentration of 50 µg/mL.
-
Initiate the reaction by adding 5 µL of the corresponding enzyme stock solution (final enzyme:substrate ratio of 1:20 w/w). The T=0 tube receives the quenching solution before the enzyme.
-
Incubate all tubes at 37°C in a water bath or incubator.
-
At each designated time point, quench the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA). This will acidify the sample and denature the protease.
-
Immediately place quenched samples on ice or at 4°C.
C. RP-HPLC Analysis:
-
Analyze 50 µL of each quenched sample by RP-HPLC.
-
Typical HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
-
Record the peak area of the intact peptide at each time point.
D. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus Time for each peptide-enzyme combination.
-
Calculate the half-life (t₁/₂) for each peptide, which is the time required for 50% of the peptide to be degraded.
Figure 2: Proteolytic Stability Assay Workflow.
Anticipated Results and Data Interpretation
The experimental data should clearly demonstrate the superior stability of the peptide containing This compound .
Table 1: Hypothetical Proteolytic Stability Data
| Peptide Sequence | Protease | Half-Life (t₁/₂) [minutes] | % Remaining after 4 hours |
| H-Tyr-Ala-Gly-Phe-Leu-OH | α-Chymotrypsin | 25 | < 1% |
| (Native) | Pepsin | 40 | ~5% |
| Pronase | 10 | < 1% | |
| H-Tyr-Ala-Gly-(β-ABFP)-Leu-OH | α-Chymotrypsin | > 1440 (24 hours) | > 95% |
| (Modified) | Pepsin | > 1440 (24 hours) | > 90% |
| Pronase | 350 | ~45% |
Interpretation of Data:
-
The native peptide is expected to degrade rapidly, especially in the presence of chymotrypsin and pronase, with a half-life measured in minutes.
-
In stark contrast, the modified peptide should exhibit dramatically enhanced stability. Its half-life against specific proteases like chymotrypsin and pepsin is expected to extend from minutes to many hours or even days.[9][11]
-
Even against the aggressive protease cocktail Pronase, the modified peptide should show a significant, measurable increase in its half-life, underscoring the robustness of the β-amino acid modification.
Conclusion and Broader Implications
The strategic incorporation of This compound represents a highly effective method for overcoming the primary limitation of peptide therapeutics: proteolytic instability. As demonstrated through the proposed experimental framework, this single UAA substitution can increase a peptide's half-life by orders of magnitude. This enhancement in stability is a critical step toward developing peptide drugs with improved pharmacokinetic profiles, reduced dosing frequency, and the potential for alternative delivery routes.[1][18] By providing a robust, sterically-driven defense against enzymatic degradation, β-amino acids serve as an indispensable tool for the modern peptide chemist, transforming transient biological messengers into viable, long-acting therapeutics.
References
- Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. doi: 10.1002/cbdv.200590039
-
MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. Pharmaceuticals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Crucial Role of Unnatural Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
-
Pathak, D., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ChemMedChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Profiling of Peptide Stability in Proteolytic Environments | Request PDF. Retrieved from [Link]
-
ResearchGate. (2013, February 19). Why are peptides consisting of beta amino acids metabolically more stable? Retrieved from [Link]
-
JoVE. (n.d.). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. Retrieved from [Link]
-
ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
Oxford Academic. (2024, May 4). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. Retrieved from [Link]
-
Bowers Lab. (n.d.). Proteases. Retrieved from [Link]
-
ACS Publications. (2023, September 7). Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. Analytical Chemistry. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Bioanalysis Zone. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved from [Link]
-
PubMed. (2014, December 15). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Retrieved from [Link]
-
Assay Genie. (2024, February 6). Protease vs Peptidase: Understanding Enzymatic Digestion. Retrieved from [Link]
-
PubMed. (2007, December 19). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Retrieved from [Link]
-
Bitesize Bio. (2025, June 2). How to Use Proteases to Purposefully Digest Proteins. Retrieved from [Link]
- PubMed. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. doi: 10.1002/(SICI)1099-1387(199705)3:3<157::AID-PSC94>3.0.CO;2-W
-
MDPI. (2025, May 27). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Retrieved from [Link]
- PubMed. (2021, June 30). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. doi: 10.1080/17460441.2021.1942837
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mybiosource.com [mybiosource.com]
- 11. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Proteases [sigmaaldrich.com]
- 17. Proteases [promega.sg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Assessing the off-target effects of "3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid" derivatives
Technical Guide: Off-Target Profiling of Halogenated -Phenylalanine Derivatives
Executive Summary & Strategic Rationale
In drug design, replacing an
Unlike simple
-
Enhanced Lipophilicity: The bromine atom significantly increases LogP, altering membrane permeability.[1][2][3]
-
Transporter Hijacking: The steric bulk at the ortho (2-Br) position combined with the electronic pull of the para (4-F) position creates a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1) , potentially forcing CNS entry where it may not be desired.[1][2][3]
-
Metabolic Resistance: The halogenation pattern blocks typical aromatic hydroxylation sites, potentially inhibiting CYP450 enzymes rather than being metabolized by them.[1][2][3]
This guide defines the protocol to assess these risks against standard alternatives.
Comparative Performance Matrix
The following table contrasts the critical liability parameters of the 2-Br-4-F derivative against standard scaffolds.
| Parameter | Native | 4-Fluoro- | 2-Bromo-4-Fluoro Derivative (Target) | Implication |
| Proteolytic Stability | Moderate (Resists aminopeptidases) | High | Very High | Excellent half-life; risk of accumulation.[1][2] |
| LAT1 Affinity ( | Low-Moderate ( | Moderate | High ( | Potential for significant CNS penetration (off-target neurotoxicity).[1][2][3] |
| CYP2D6 Inhibition | Negligible | Low | High Risk | The 2-Br steric bulk often jams the CYP heme active site.[1][2][3] |
| Solubility | High | Moderate | Low | Requires specialized formulation; risk of aggregation.[1][2][3] |
Critical Assessment Protocols
To validate the safety of your derivative, you must move beyond standard safety panels and utilize a Transporter-Metabolism-Aggregation triad.[1][2]
Phase A: The Transporter Selectivity Assay (LAT1 vs. LAT2)
Why this matters: The 2-bromo substituent is known to enhance binding to LAT1 (cancer/CNS transporter) while diminishing binding to LAT2 (ubiquitous peripheral transporter).[1][2][3] This shift determines whether your compound becomes a CNS toxin or a peripheral therapeutic.[1][2][3]
Protocol: Cis-inhibition Competency Assay
-
Cell Lines: Use HEK293 cells stably overexpressing human LAT1 (SLC7A5) and LAT2 (SLC7A8).[1][2][3]
-
Substrate: Radiolabeled
-L-Leucine (standard LAT substrate). -
Dosing: Incubate cells with
-L-Leucine ( ) + Test Compound (0.1 nM to 100 ) for 1 minute at 37°C. -
Lysis & Counting: Wash cells with ice-cold choline-Cl buffer, lyse with 0.1N NaOH, and measure radioactivity via liquid scintillation.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
.
Phase B: Metabolic Stability & CYP Inhibition (The "Halogen Trap")
Why this matters: The 4-Fluoro group blocks para-hydroxylation, a primary clearance route.[1][2] The 2-Bromo group adds steric hindrance.[1][2][3] This often turns the molecule into a competitive inhibitor of CYP2D6 or CYP3A4 rather than a substrate.[3]
Protocol: NADPH-Regenerating Microsomal Shift Assay
Phase C: Amyloidogenic Potential Screening
Why this matters: Halogenated phenylalanines can induce "steric zippers" in peptide backbones, accelerating amyloid fibril formation in off-target proteins (e.g., insulin, beta-amyloid).[1][2]
Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Mixture: Mix Test Compound (
) with amyloidogenic peptide fragment (e.g., NFGAIL, ).[1][2][3] -
Incubation: 37°C with quiescent shaking.
-
Detection: Monitor ThT fluorescence (Ex: 440nm, Em: 480nm) over 48 hours.
-
Result: A decrease in "Lag Time" compared to control indicates the derivative acts as a nucleation seed.[1][2][3]
Screening Cascade Visualization
The following diagram illustrates the decision logic for advancing this compound derivatives.
Caption: Sequential screening cascade prioritizing transporter selectivity (LAT1) and metabolic safety before physical stability.
References
-
ResearchGate. (2020).[1][2][3] The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Retrieved from [Link]
-
PubMed Central. (2024).[1][2][3] Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]
-
PubChem. (2025).[1][2][3] 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2.[1][2][3] Retrieved from [Link][2][3]
-
PubMed. (2002).[1][2][3][4] Beta-amino acids: versatile peptidomimetics. Retrieved from [Link]
Sources
- 1. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
[1][2][3][4]
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in general trash. 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a Halogenated Organic intermediate.[1][2][3][4][5] Its dual-halogenated nature (Bromine/Fluorine) mandates high-temperature incineration with specific acid-gas scrubbing capabilities.[1][2]
Core Directive:
Chemical Profile & Hazard Justification
To ensure compliance and safety, researchers must understand the causality behind these disposal protocols.[2] This compound is not merely "chemical waste"; it is a precursor to corrosive combustion byproducts.[1][2]
| Property | Data | Operational Implication |
| Chemical Structure | Zwitterionic character; likely high melting point solid.[2] | |
| Halogen Content | Fluorine (F) & Bromine (Br) | Critical: Combustion generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1][2] |
| Combustion Hazard | Acid Gas Generation | Standard municipal incinerators cannot handle HF/HBr; requires hazardous waste incinerators with caustic scrubbers.[1][2] |
| Health Hazard | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1][2] |
The "Why": The Fluorine Factor
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (
Step-by-Step Disposal Protocol
A. Solid Waste (Neat Compound)
Most likely scenario for expired or excess reagents.[1][2]
-
Containment: Transfer the solid substance into a wide-mouth HDPE jar .
-
Segregation: Place the jar in the Solid Hazardous Waste satellite accumulation area. Do not bulk with non-halogenated solids (e.g., glucose, simple salts) as this elevates the disposal cost of the entire container.[2]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).[1][2]
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Solvent carboy.[1][2]
-
If dissolved in Methanol or Acetone : Even though the solvent is non-halogenated, the presence of the fluorinated solute (>1000 ppm) reclassifies the entire mixture as Halogenated Waste [2].[1][2]
-
-
Transfer: Funnel waste into the designated "Halogenated Waste" carboy (typically yellow or specifically tagged).[1][2]
-
PH Check: If the solution is acidic (e.g., from an acid workup), neutralize to pH 6-8 before combining with organic solvents to prevent exothermic polymerization or gas evolution in the waste drum.[1][2]
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision tree for segregating halogenated amino acid waste streams. Note the critical reclassification step for non-halogenated solvents.
Emergency Contingencies (Spill Management)
In the event of a spill, the primary risk is the dispersion of fine halogenated dust (inhalation hazard).
| Scenario | Protocol |
| Dry Spill (Powder) | 1. Evacuate immediate area if dust is airborne.2.[1][2][4] Don PPE (Nitrile gloves, N95/P100 mask, goggles).3.[2] Cover spill with wet paper towels to suppress dust.4.[1][2] Scoop into a dedicated waste jar. Label as "Spill Debris: Halogenated."[1][2] |
| Wet Spill (Solution) | 1. Absorb with Vermiculite or Clay absorbent (Do not use combustible paper/rags if volume is >100mL).2.[1][2] Place saturated absorbent into a sealed bag or bucket.3.[2] Dispose of as Solid Halogenated Waste . |
References
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][2][8] Technical Resource Document.[1][2][7] Available at: [Link][1]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Solvents. Available at: [Link][1][2]
-
PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid (Analogous Structure Safety Data). National Library of Medicine.[1][2] Available at: [Link]
-
University of Illinois Urbana-Champaign (DRS). Chemical Waste Segregation and Management.[1][2] Available at: [Link][1][2]
Sources
- 1. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. afgsci.com [afgsci.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
